7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
Description
This compound belongs to the chromeno[2,3-b]pyridine family, characterized by a fused chromene and pyridine ring system. Its structure includes:
- 2-Methyl group: Contributes to steric effects and metabolic stability.
- N-(4-Chlorophenyl)carboxamide: Introduces aromaticity and additional halogen interactions.
- 5-Oxo moiety: Facilitates hydrogen bonding and polar interactions.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogenated aromatics and hydrogen-bonding motifs are critical .
Properties
IUPAC Name |
7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O3/c1-10-14(19(26)24-13-5-2-11(21)3-6-13)9-16-18(25)15-8-12(22)4-7-17(15)27-20(16)23-10/h2-9H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWFSUNRXZDOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a heterocyclic compound with a unique chromeno-pyridine core structure. Its complex arrangement of functional groups, including a chloro substituent and a carboxamide, suggests potential biological activities that warrant detailed investigation. This article aims to compile and analyze the existing research on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula for this compound is C16H12Cl2N2O3. The compound features:
- Chloro substituent at the 7-position
- 4-chlorophenyl group attached to the nitrogen
- Carboxamide functional group
Preliminary studies indicate that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. The following mechanisms have been proposed based on structural similarities with other compounds:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as monoamine oxidases (MAO) and cholinesterases (AChE), which are implicated in neurodegenerative diseases like Alzheimer’s and Parkinson’s.
- Antitumor Activity : Similar chromeno-pyridine derivatives have shown antiproliferative effects against various cancer cell lines (e.g., MCF-7, HCT116) with IC50 values ranging from 4.83 to 11.3 μM .
- Neuroprotective Effects : Compounds with analogous structures have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative disorders .
Biological Activity Summary
The biological activities associated with this compound can be summarized as follows:
Case Studies
- In Vitro Studies on Enzyme Inhibition : A study evaluated the inhibitory effects of structurally related compounds on human MAO isoforms. Results indicated that certain derivatives displayed significant selectivity towards MAO A over MAO B, which is critical for developing targeted therapies for neurological conditions .
- Anticancer Activity Assessment : Research involving various chromeno-pyridine derivatives showed promising anticancer properties in vitro against breast (MCF-7) and colon (HCT116) cancer cell lines. The derivatives exhibited IC50 values indicating effective inhibition of tumor cell proliferation .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications to the chromeno-pyridine framework can significantly influence biological activity. Key observations include:
- The presence of electron-withdrawing groups (like chloro) enhances binding affinity to target enzymes.
- Substituents at specific positions on the chromene or pyridine rings can alter the pharmacological profile, impacting both efficacy and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key differences between the target compound and analogs from the literature:
Q & A
Q. What are the optimal synthetic routes for preparing 7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide?
A robust synthesis involves coupling chromenopyridine intermediates with 4-chlorophenyl substituents. Key steps include:
- Nucleophilic substitution : Reacting 7-chloro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carbonyl chloride with 4-chloroaniline in anhydrous dichloromethane under nitrogen atmosphere .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >95% purity (HPLC) .
- Yield optimization : Catalytic bases like triethylamine or DBU improve coupling efficiency, with yields averaging 65–75% under reflux .
Q. How is the compound structurally characterized to confirm its identity?
Standard characterization protocols include:
- Single-crystal X-ray diffraction : Determines bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between chromenopyridine and chlorophenyl moieties .
- Spectroscopic analysis :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity (e.g., IC₅₀ values) may arise from assay conditions. Mitigation strategies:
- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1%) .
- Validate via orthogonal methods : Compare enzyme inhibition (e.g., fluorescence polarization) with cellular viability assays (MTT) to distinguish direct target effects from cytotoxicity .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in structure-activity relationships .
Q. What computational approaches predict the compound’s binding modes to pharmacological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are critical:
- Target selection : Prioritize kinases (e.g., MAPK14) based on chromenopyridine’s affinity for ATP-binding pockets .
- Docking parameters : Use a grid box centered on the active site (20 ų) and Lamarckian genetic algorithm for conformational sampling .
- Validation : Compare predicted ΔG values with experimental IC₅₀ data; RMSD <2.0 Å after 100 ns MD simulations indicates stable binding .
Q. How do substituent modifications (e.g., chloro vs. fluoro) impact physicochemical properties?
Systematic SAR studies reveal:
- Lipophilicity : Replacing 4-chlorophenyl with 4-fluorophenyl decreases logP by ~0.5 units (measured via shake-flask method) .
- Solubility : Methyl groups at position 2 enhance aqueous solubility (25 μM vs. <10 μM for unsubstituted analogs) due to reduced crystal lattice energy .
- Stability : Chlorine at position 7 improves metabolic stability in microsomal assays (t₁/₂ >60 mins vs. t₁/₂ <30 mins for des-chloro derivatives) .
Methodological Guidance Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
